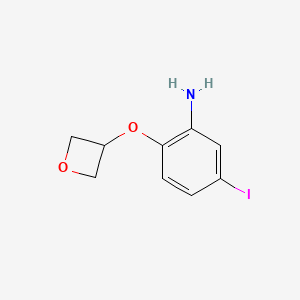
5-Iodo-2-(oxetan-3-yloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-(oxetan-3-yloxy)aniline is a chemical compound with the molecular formula C₉H₁₀INO₂ It features an aniline group substituted with an iodine atom at the 5-position and an oxetane ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of aniline with iodine in the presence of sodium bicarbonate and water, followed by the addition of oxetane derivatives under controlled conditions .
Industrial Production Methods
Industrial production methods for 5-Iodo-2-(oxetan-3-yloxy)aniline are not well-documented in the public domain. the synthesis likely involves similar steps as laboratory methods, scaled up for larger production volumes. This includes the use of efficient mixing, temperature control, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-(oxetan-3-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the iodine or oxetane groups.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups at the iodine position.
Scientific Research Applications
5-Iodo-2-(oxetan-3-yloxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 5-Iodo-2-(oxetan-3-yloxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which may be crucial for its biological activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Iodoaniline: Lacks the oxetane ring, making it less versatile in certain applications.
5-Bromo-2-(oxetan-3-yloxy)aniline: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
2-(Oxetan-3-yloxy)aniline: Lacks the iodine atom, which may reduce its potential for halogen bonding interactions.
Uniqueness
5-Iodo-2-(oxetan-3-yloxy)aniline is unique due to the presence of both the iodine atom and the oxetane ring. This combination provides distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C9H10INO2 |
|---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
5-iodo-2-(oxetan-3-yloxy)aniline |
InChI |
InChI=1S/C9H10INO2/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7H,4-5,11H2 |
InChI Key |
WAUNYJKZOKLXLN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Methoxy-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13310833.png)
![1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene](/img/structure/B13310835.png)
![N-cyclopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13310839.png)
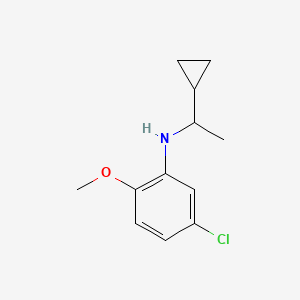
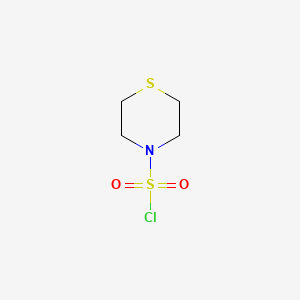

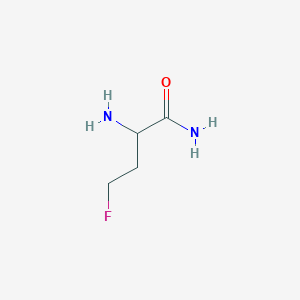
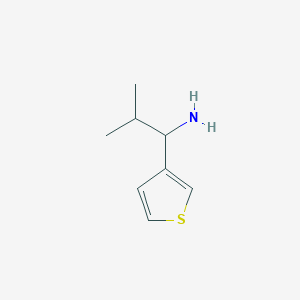
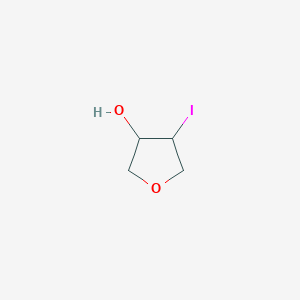
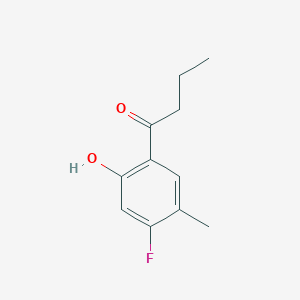
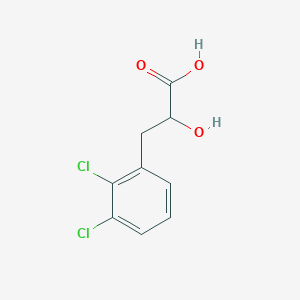
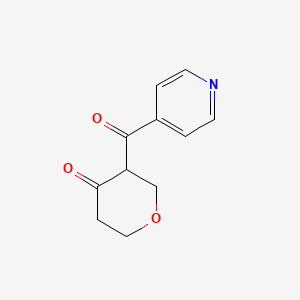
![2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13310905.png)
![2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile](/img/structure/B13310909.png)
